molecular formula C28H20N2O3 B2876691 2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide CAS No. 749220-86-8

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide

Cat. No. B2876691
CAS RN: 749220-86-8
M. Wt: 432.479
InChI Key: PSUHGUUYKYGYCG-UHFFFAOYSA-N
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Description

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a chemical compound that has been the focus of scientific research for its potential use as a therapeutic agent. This compound belongs to the family of propenamides and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Optical Properties and Stacking Mode

Research shows that derivatives of 3-aryl-2-cyano acrylamide, which are structurally similar to 2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide, exhibit varying optical properties due to different face-to-face stacking modes. These compounds demonstrate distinct luminescence characteristics, which can be attributed to phase transformations between crystalline and amorphous states, influenced by molecular interactions (Song et al., 2015).

Selective Hydrogenation in Chemical Industry

A study on the hydrogenation of phenol and its derivatives highlights the potential of using similar compounds in catalysis. The research demonstrates the efficiency and selectivity of this process in aqueous media, which could be relevant for industrial applications, such as in the manufacture of polyamides (Wang et al., 2011).

Molecular Structure and Interaction

Analogs of 2-cyano acrylamide compounds, including those similar to this compound, have been studied for their molecular structure, revealing insights into hydrogen-bonding networks and crystal packing. Such compounds often exhibit a conjugated pi-system that ensures molecular planarity, crucial for various chemical interactions and applications (Ghosh et al., 2000).

Fragmentation Patterns in Mass Spectrometry

Research into the fragmentation patterns of similar compounds in mass spectrometry has revealed the influence of neighboring group participation. This understanding is vital in analytical chemistry, particularly in the structural elucidation of complex organic compounds (Bigler & Hesse, 1995).

Applications in Synthesis and Characterization of Polyamides

Studies have been conducted on the synthesis of aromatic polyamides and polyimides using compounds structurally related to this compound. These researches focus on the development of materials with specific thermal and mechanical properties, highlighting the compound's role in advanced material science (Yang & Lin, 1995; Yang & Lin, 1994).

properties

IUPAC Name

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c29-20-22(19-21-15-17-25(18-16-21)32-23-9-3-1-4-10-23)28(31)30-26-13-7-8-14-27(26)33-24-11-5-2-6-12-24/h1-19H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHGUUYKYGYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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